molecular formula C9H7BrN2O B14213091 Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- CAS No. 820965-64-8

Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-

Cat. No.: B14213091
CAS No.: 820965-64-8
M. Wt: 239.07 g/mol
InChI Key: YQKBVKROKHBEGV-UHFFFAOYSA-N
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Description

Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- is a chemical compound that belongs to the class of formamides It is characterized by the presence of a brominated pyridine ring and a propynyl group attached to the nitrogen atom of the formamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with propargylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using solvents such as toluene or ethyl acetate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure the desired quality and purity.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The brominated pyridine ring and the propynyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Formamide, N-(5-bromo-3-methyl-2-pyridinyl)-N-methyl-: This compound has a similar structure but with a methyl group instead of a propynyl group.

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.

Uniqueness

Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

820965-64-8

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

N-[3-(5-bromopyridin-2-yl)prop-2-ynyl]formamide

InChI

InChI=1S/C9H7BrN2O/c10-8-3-4-9(12-6-8)2-1-5-11-7-13/h3-4,6-7H,5H2,(H,11,13)

InChI Key

YQKBVKROKHBEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C#CCNC=O

Origin of Product

United States

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